Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate
Overview
Description
Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate is an organic compound with the molecular formula C16H13NO2 and a molecular weight of 251.28 g/mol . It is a white to yellow solid that is primarily used in research and development settings . This compound is known for its unique chemical structure, which includes a cyano group and a naphthalenyl group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with 1-naphthaldehyde in the presence of a base such as piperidine or pyridine . The reaction typically occurs under reflux conditions and yields the desired product after purification.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale Knoevenagel condensation reactions. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of bioactive compounds.
Industry: It is used in the development of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the naphthalenyl group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules, making it a useful tool in biochemical research.
Comparison with Similar Compounds
Ethyl Cyanoacrylate: A related compound used primarily as a fast-acting adhesive.
Methyl 2-Cyano-3-(1-naphthalenyl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-Cyano-3-(1-naphthalenyl)acrylic Acid: The carboxylic acid analog of this compound.
Uniqueness: this compound is unique due to its combination of a cyano group and a naphthalenyl group, which provides distinct reactivity and interaction profiles compared to other similar compounds. This makes it particularly valuable in synthetic organic chemistry and biochemical research.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-naphthalen-1-ylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-2-19-16(18)14(11-17)10-13-8-5-7-12-6-3-4-9-15(12)13/h3-10H,2H2,1H3/b14-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIMUVKEQPRZFV-GXDHUFHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CC2=CC=CC=C21)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7498-85-3 | |
Record name | ETHYL ALPHA-CYANO-1-NAPHTHALENEACRYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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